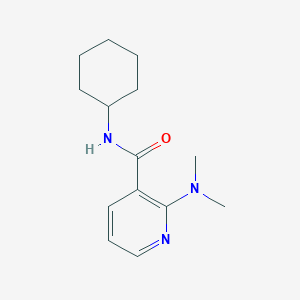
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1994 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide works by activating the innate immune system, specifically by stimulating the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn attack and destroy tumor cells. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide also targets the tumor vasculature, causing blood vessels to collapse and leading to tumor cell death.
Biochemical and Physiological Effects
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to increase the production of nitric oxide, a molecule that plays a key role in regulating blood flow and blood pressure. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has also been shown to increase the production of reactive oxygen species, which can have both pro- and anti-tumor effects depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it relatively inexpensive and accessible for researchers. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide also has a well-characterized mechanism of action and has been extensively studied in preclinical models of cancer.
However, there are also limitations to using 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide in lab experiments. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to have variable efficacy depending on the tumor model and treatment regimen used, making it difficult to predict its effectiveness in human patients. Additionally, 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to have some toxicity in preclinical models, which may limit its potential use in clinical settings.
Orientations Futures
There are several potential future directions for research on 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide. One area of interest is in combination therapy, where 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide is used in conjunction with other anti-cancer drugs to enhance their efficacy. Another potential direction is in developing new analogs of 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide that may have improved efficacy and reduced toxicity. Finally, there is interest in exploring the use of 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide in other disease contexts, such as infectious diseases or autoimmune disorders.
Méthodes De Synthèse
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylpyridine-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 2,4-dimethylphenyl isocyanate to yield 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide can selectively target and destroy tumor blood vessels, leading to tumor cell death. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has also been shown to stimulate the immune system, leading to increased anti-tumor activity.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-14(12(2)10-11)18-16(20)13-6-5-9-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTXXRFKGQHNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![6-cyclopropyl-N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7498142.png)
![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)



![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)
![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)